molecular formula C23H30N2O3S B14929309 Ethyl 2-{[(4-tert-butylphenyl)carbonyl](cyclopentyl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(4-tert-butylphenyl)carbonyl](cyclopentyl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14929309
M. Wt: 414.6 g/mol
InChI Key: KQDJJEPTJXZRGP-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the carboxylate group. The tert-butylbenzoyl and cyclopentylamino groups are then introduced through a series of substitution reactions. The final step involves esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studies of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)-cyclopentylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H30N2O3S/c1-6-28-21(27)19-15(2)24-22(29-19)25(18-9-7-8-10-18)20(26)16-11-13-17(14-12-16)23(3,4)5/h11-14,18H,6-10H2,1-5H3

InChI Key

KQDJJEPTJXZRGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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